

An In-Depth Technical Guide to 2-Methyl-2H-indazole-7-carboxaldehyde

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Compound of Interest

Compound Name: 2-Methyl-2H-indazole-7-carboxaldehyde

Cat. No.: B1529198

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Executive Summary: This document provides a comprehensive technical overview of **2-Methyl-2H-indazole-7-carboxaldehyde**, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The guide details its core molecular properties, including a definitive molecular weight of 160.17 g/mol, alongside its physicochemical characteristics, synthesis principles, and key applications. With a focus on scientific integrity, this paper outlines self-validating analytical methodologies for quality control and summarizes critical safety and handling protocols. It is intended for researchers, chemists, and drug development professionals who utilize advanced heterocyclic intermediates.

Core Molecular Profile

2-Methyl-2H-indazole-7-carboxaldehyde is a substituted indazole, a class of bicyclic heteroaromatic compounds that are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.^{[1][2]} The specific placement of the methyl group at the N2 position and the carboxaldehyde at the C7 position defines its unique reactivity and utility as a synthetic intermediate.

A precise understanding of its molecular characteristics is the foundation for its application. The molecular weight is consistently reported as 160.17 g/mol.^{[3][4][5]}

Table 1: Key Molecular and Chemical Identifiers

Property	Value	Source(s)
IUPAC Name	2-Methyl-2H-indazole-7-carboxaldehyde	N/A
Synonyms	2-methylindazole-7-carbaldehyde	N/A
CAS Number	1337880-42-8	[3][6]
Molecular Formula	C ₉ H ₈ N ₂ O	[3][4][6]
Molecular Weight	160.17 g/mol	[3][4][5]
SMILES	<chem>O=Cc1cccc2cn(C)nc12</chem>	[3]

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digraph "2_Methyl_2H_indazole_7_carboxaldehyde" {  
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];  
node [shape=plaintext, fontname="Arial", fontsize=12];  
edge [fontname="Arial", fontsize=10];
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// Atom nodes
```

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N2 [label="N", pos="-1.2,0.6!"];  
C3 [label="C", pos="-1.2,-0.6!"];  
C3a [label="C", pos="0,0!"];  
C4 [label="C", pos="1.2,-0.6!"];  
C5 [label="C", pos="2.4,0!"];  
C6 [label="C", pos="2.4,1.2!"];  
C7 [label="C", pos="1.2,1.8!"];  
C7a [label="C", pos="0,1.8!"];
```

```
// Substituent nodes
```

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Me_C [label="CH3", pos="-2.4,1.0!"];  
CHO_C [label="C", pos="1.2,3.0!"];  
CHO_H [label="H", pos="0.3,3.4!"];  
CHO_O [label="O", pos="2.1,3.4!"];
```

```
// Bonds
edge [style=solid];
N1 -- C7a;
N1 -- N2;
N2 -- C3;
C3 -- C3a;
C3a -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C7;
C7 -- C7a;
C7a -- C3a;

// Double bonds
edge [style=solid];
N1 -- N2 [style=invis]; // Helper for positioning
C3 -- C3a [style=double, dir=none];
C4 -- C5 [style=double, dir=none];
C6 -- C7 [style=double, dir=none];

// Substituent bonds
N2 -- Me_C;
C7 -- CHO_C;
CHO_C -- CHO_H;
CHO_C -- CHO_O [style=double, dir=none];

// Invisible edges for layout
edge [style=invis];
C3a -- N1;
}
```

Caption: Chemical structure of **2-Methyl-2H-indazole-7-carboxaldehyde**.

Physicochemical Properties

The physical state and solubility profile of a compound are critical for planning reactions, purification, and formulation. **2-Methyl-2H-indazole-7-carboxaldehyde** is typically supplied as a solid, with solubility favoring polar aprotic solvents.

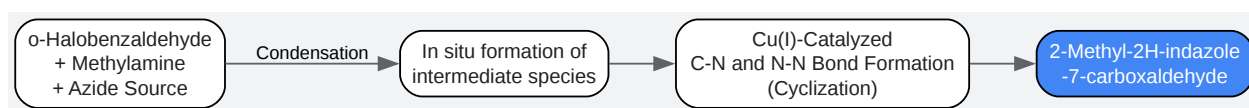
Table 2: Physicochemical Data

Property	Value	Source(s)
Appearance	White to off-white crystalline solid	
Melting Point	Approx. 175-178 °C	
Solubility	Good in acetonitrile; moderate in methanol	
Storage	Recommended below 25°C in sealed containers	
Thermal Stability	Moderate	

Synthesis and Reactivity

Synthesis: The regioselective synthesis of 2H-indazoles, like the target compound, is a significant challenge in heterocyclic chemistry, as the 1H-tautomer is often the thermodynamically favored product.[7][8] General strategies for accessing the 2H-indazole core often rely on transition-metal-catalyzed reactions or multi-component cyclizations.[9]

While a specific, detailed synthesis for **2-Methyl-2H-indazole-7-carboxaldehyde** is not extensively published, established methods for analogous structures provide a logical framework. One common approach involves a copper-catalyzed, one-pot, three-component reaction of a 2-halobenzaldehyde, a primary amine (in this case, methylamine), and an azide source.[9] The catalyst is crucial for facilitating the key C-N and N-N bond formations.



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Caption: Conceptual workflow for the synthesis of 2H-indazoles.

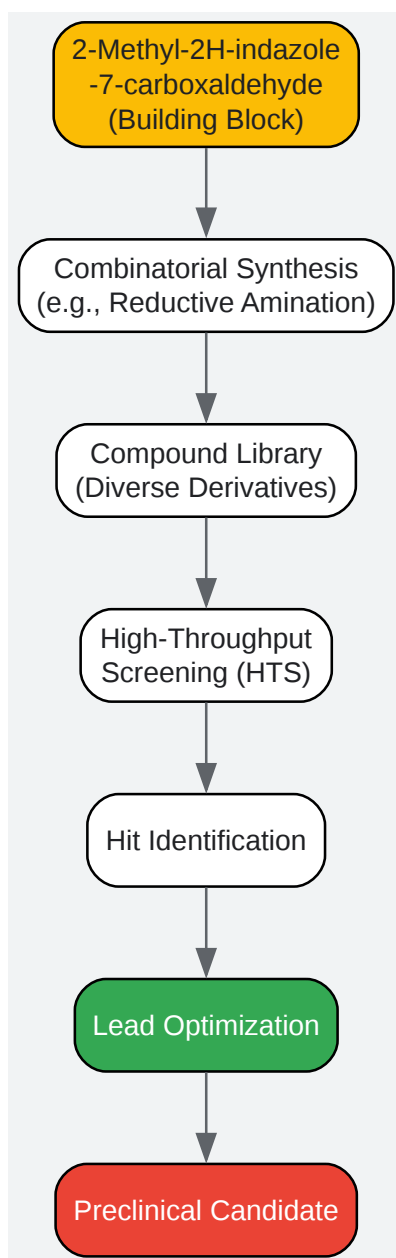
Reactivity: The primary site of reactivity is the aldehyde functional group at the C7 position. This group is a versatile handle for a wide range of chemical transformations.

- **Reductive Amination:** The carbonyl group readily undergoes reductive amination, reacting with primary or secondary amines to form an intermediate imine, which is then reduced to yield a diverse array of amine-containing derivatives. This is a cornerstone reaction in combinatorial chemistry for building libraries of compounds for high-throughput screening.
- **Wittig and Knoevenagel Reactions:** The aldehyde can be converted into alkenes through reactions like the Wittig or Knoevenagel condensations, allowing for carbon-carbon bond formation and scaffold extension.^[10]
- **Oxidation/Reduction:** The aldehyde can be oxidized to the corresponding 2-methyl-2H-indazole-7-carboxylic acid or reduced to the 7-hydroxymethyl derivative, providing access to different functional group classes.

Applications in Research and Drug Development

The indazole scaffold is a key pharmacophore in numerous FDA-approved drugs, particularly kinase inhibitors like Pazopanib and Axitinib.^{[2][10][11]} **2-Methyl-2H-indazole-7-carboxaldehyde** serves as a crucial intermediate in the synthesis of such complex, biologically active molecules.

- **Kinase Inhibitor Synthesis:** It is a key intermediate for synthesizing dual PI3K/mTOR inhibitors. The indazole core is known to participate in critical hydrogen bonding interactions within the kinase domain of these enzymes.
- **Covalent Inhibitors:** The compound can be used as a "warhead" in the design of covalent inhibitors, which form a permanent bond with their target protein, often leading to enhanced potency and duration of action.
- **Fragment-Based Drug Discovery (FBDD):** As a functionalized heterocyclic fragment, it is an ideal starting point in FBDD campaigns. The aldehyde allows for rapid and predictable chemical elaboration once initial low-affinity binding hits are identified.



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Caption: Role as a building block in the drug discovery pipeline.

Analytical Methodologies (Self-Validation)

To ensure the identity, purity, and stability of **2-Methyl-2H-indazole-7-carboxaldehyde**, a robust set of analytical protocols is required. These methods form a self-validating system for quality control in a research or manufacturing setting.

Identity Confirmation by Mass Spectrometry (MS)

Causality: Mass spectrometry provides the exact molecular weight of the compound, which is a primary identifier. Fragmentation patterns can offer additional structural confirmation.

Protocol:

- **Sample Preparation:** Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent, such as acetonitrile or methanol.
- **Instrumentation:** Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
- **Infusion:** Infuse the sample solution directly into the ESI source at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
- **Data Acquisition:** Acquire data in positive ion mode. The expected molecular ion peak $[\text{M}+\text{H}]^+$ should be observed at m/z 161.07.
- **Fragmentation (MS/MS):** If necessary, perform tandem MS on the parent ion (m/z 161.07). Expected fragmentation would include the loss of the formyl group (M-29) or the methyl radical (M-15), analogous to similar indazole structures.[\[5\]](#)

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for assessing the purity of small organic molecules. A well-developed method can separate the main compound from starting materials, by-products, and degradation products. Given the potential reactivity of aldehydes, chromatographic conditions must be carefully chosen.[\[12\]](#)

Protocol:

- **System:** A standard HPLC system with a UV detector.
- **Column:** C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).
- **Mobile Phase A:** 0.1% Formic acid in Water.
- **Mobile Phase B:** 0.1% Formic acid in Acetonitrile.

- Gradient:
 - 0-2 min: 10% B
 - 2-15 min: 10% to 95% B
 - 15-18 min: 95% B
 - 18-19 min: 95% to 10% B
 - 19-25 min: 10% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Dilute to ~0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.
- Analysis: Inject 10 μ L. The purity is calculated based on the area percentage of the main peak.

Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides detailed information about the chemical environment of each proton and carbon atom, confirming the compound's precise structure and connectivity.

Protocol:

- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$).
- 1H NMR: Acquire a proton NMR spectrum. The expected spectrum would show distinct signals for the aromatic protons, a singlet for the aldehyde proton (typically δ 9-10 ppm), and a singlet for the N-methyl group (typically δ 3-4 ppm).
- ^{13}C NMR: Acquire a carbon NMR spectrum. This will confirm the presence of the carbonyl carbon (typically δ >180 ppm) and the correct number of aromatic and aliphatic carbons.

Safety and Handling

Proper handling is essential due to the compound's potential hazards. The Globally Harmonized System (GHS) classifications indicate warnings for irritation and acute toxicity.[3]

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
- Precautionary Statements:
 - P261: Avoid breathing dust.[3]
 - P280: Wear protective gloves/eye protection/face protection.[3][13]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][13]
- Personal Protective Equipment (PPE): Always handle in a well-ventilated area or chemical fume hood.[14] Wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.[15] For handling bulk powder, a particle-filtering half mask is recommended to prevent inhalation.
- Incompatible Materials: Avoid strong oxidizing agents.[14][15]

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